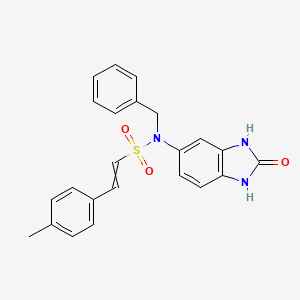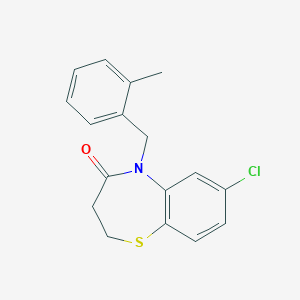![molecular formula C22H27N3O5 B2476435 2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide CAS No. 898439-64-0](/img/structure/B2476435.png)
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
カタログ番号 B2476435
CAS番号:
898439-64-0
分子量: 413.474
InChIキー: MRLUWDJZEOFECG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a pyran ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the various functional groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyran ring, which is a six-membered ring containing one oxygen atom. These rings are likely to influence the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine and pyran rings could influence its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
- In 2018, Zhong et al. synthesized and analyzed the crystal structure of similar cinnamide derivatives. Their study provides insights into the structural aspects of such compounds, which might be relevant to understanding your compound of interest (Jian-gang Zhong et al., 2018).
- Wujec and Typek (2023) reported on a related compound, demonstrating the methods for synthesizing and characterizing these types of molecules (M. Wujec & R. Typek, 2023).
Potential Biological Activities
- Aytemir et al. (2010) explored the anticonvulsant activities of similar kojic acid derivatives, highlighting the potential of these compounds in neurological applications (M. Aytemir, E. Septioğlu, & Ü. Çalış, 2010).
- Abu‐Hashem et al. (2020) investigated novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties. This research could provide insights into the therapeutic applications of your compound (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Radioligand and Imaging Studies
- Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives for potential PET radioligands, indicating the utility of similar compounds in imaging studies (Mingzhang Gao, Min Wang, G. Hutchins, & Q. Zheng, 2008).
Neurological Research
- Obniska et al. (2015) studied new amides derived from pyrrolidin-1-yl-acetic acid for their anticonvulsant activity, which may be relevant to understanding the neurological applications of your compound (J. Obniska et al., 2015).
Miscellaneous Applications
- Gul et al. (2019) synthesized new Mannich bases with piperazines, assessing their bioactivities. This study could provide a broader perspective on the biological applications of compounds similar to yours (H. Gul et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-3-8-23-22(27)16-30-21-15-29-17(13-19(21)26)14-24-9-11-25(12-10-24)18-6-4-5-7-20(18)28-2/h3-7,13,15H,1,8-12,14,16H2,2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLUWDJZEOFECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2476353.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2476356.png)
![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)
![N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate](/img/structure/B2476358.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)

![6-Cyclopropyl-2-[2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2476361.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)

![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)
